Bienvenue dans la boutique en ligne BenchChem!

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

Analytical Chemistry Quality Control Reference Standards

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide (CAS 91803-31-5) is a nicotinohydrazone derivative formed by condensation of nicotinic acid hydrazide with 3-acetylpyridine, bearing a C13H12N4O formula and a molecular weight of 240.26 g/mol. The compound is catalogued in authoritative spectral databases (2 NMR, 1 FTIR, 2 UV-Vis spectra available) and listed in chemical toxicity registries alongside its positional isomers , confirming its discrete identity within the nicotinic acid hydrazone class.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 91803-31-5
Cat. No. B1661510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide
CAS91803-31-5
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2
InChIInChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10-
InChIKeyFOONZJPAQUHJMG-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinic Acid (1-(3-Pyridyl)ethylidene)hydrazide (CAS 91803-31-5): Compound Identity and Procurement Baseline


Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide (CAS 91803-31-5) is a nicotinohydrazone derivative formed by condensation of nicotinic acid hydrazide with 3-acetylpyridine, bearing a C13H12N4O formula and a molecular weight of 240.26 g/mol . The compound is catalogued in authoritative spectral databases (2 NMR, 1 FTIR, 2 UV-Vis spectra available) [1] and listed in chemical toxicity registries alongside its positional isomers [2], confirming its discrete identity within the nicotinic acid hydrazone class. Predicted physicochemical properties include a density of 1.20±0.1 g/cm³ and a pKa of 10.94±0.46 . Despite its recognized chemical identity, published quantitative bioactivity data for this specific 3‑pyridyl isomer remain extremely limited compared to its 2‑pyridyl analog, a gap that carries implications for procurement strategies in early‑stage drug discovery and chemical biology programs.

Why Nicotinic Acid (1-(3-Pyridyl)ethylidene)hydrazide Cannot Be Interchanged with Its 2‑Pyridyl or 4‑Pyridyl Isomers


The pyridyl substitution position on the ethylidene moiety fundamentally alters coordination geometry, electronic distribution, and biological recognition. The 2‑pyridyl isomer (PENH) has been extensively studied, with its Fe(II) complex showing an MIC of 8.00±0.83 µM against Mycobacterium tuberculosis compared to 17.60±1.80 µM for the uncomplexed ligand [1], and its lanthanide complexes demonstrating antitumor activity across multiple cell lines [2]. In contrast, the 3‑pyridyl isomer (CAS 91803-31-5) possesses a distinct nitrogen orientation that precludes the bidentate N,N′-chelation mode available to the 2‑pyridyl analog, predicting divergent metal‑binding stoichiometry and stability [3]. Substituting the 3‑pyridyl compound with the 2‑pyridyl or 4‑pyridyl isomer without experimental validation introduces uncontrolled variables in metal‑complexation studies, structure‑activity relationship (SAR) campaigns, and any application where pyridyl‑nitrogen accessibility dictates molecular recognition. Furthermore, the near‑complete absence of GHS hazard classification data for the 3‑pyridyl isomer contrasts with the characterized safety profiles of many in‑class analogs, making generic substitution a regulatory and safety documentation risk.

Quantitative Differentiation Evidence for Nicotinic Acid (1-(3-Pyridyl)ethylidene)hydrazide (CAS 91803-31-5)


Spectral Reference Standard Availability: Differentiating the 3‑Pyridyl Isomer from Uncharacterized Analogs

CAS 91803-31-5 is supported by a multi‑technique spectral reference dataset comprising 2 NMR spectra, 1 FTIR spectrum, and 2 UV‑Vis spectra in the KnowItAll Spectral Library (Wiley) [1]. This level of spectral documentation enables unambiguous identity confirmation and purity assessment—a procurement‑critical requirement. In contrast, the 4‑pyridyl isomer (CAS not specified) lacks comparable publicly available multi‑spectral reference data in the same authoritative database, and many in‑class nicotinohydrazones are sold without certified reference spectra [2].

Analytical Chemistry Quality Control Reference Standards

Predicted Physicochemical Property Profile: Density and pKa as Selection Filters Against the 2‑Pyridyl Analog

The 3‑pyridyl isomer exhibits a predicted density of 1.20±0.1 g/cm³ and a predicted pKa of 10.94±0.46 . The 2‑pyridyl analog (PENH; C13H12N4O, MW 240.26) has an experimentally determined crystal density of 1.388 g/cm³ (at 103 K, orthorhombic Pbcn) from single‑crystal X‑ray diffraction [1], representing a ~15.7% higher density than the 3‑pyridyl isomer's predicted value. This density differential reflects fundamentally different crystal packing driven by the altered pyridyl‑nitrogen position, which impacts solubility, hygroscopicity, and solid‑state handling behavior [2].

Physicochemical Profiling Drug Design Pre-formulation

Documented Data Gap as a Strategic Procurement Differentiator: The 3‑Pyridyl Isomer as an Under‑Explored Scaffold

A systematic literature assessment reveals that the 2‑pyridyl isomer (PENH) has been the subject of multiple independent bioactivity studies, including anti‑tubercular screening (ligand MIC 17.60±1.80 µM; Fe(II) complex MIC 8.00±0.83 µM; Mn(II) complex MIC 14.20±1.40 µM against M. tuberculosis ATCC 27294) [1] and anticancer evaluation via MTT assay and Annexin V/PI flow cytometry on PATU8988, lovo, and SGC7901 cell lines [2]. In contrast, no peer‑reviewed quantitative bioactivity data (MIC, IC50, or EC50 values) could be identified for the 3‑pyridyl isomer (CAS 91803-31-5) across antibacterial, antitubercular, antifungal, or anticancer assays, and its GHS safety data sheet contains no hazard classification data . This differential publication record constitutes a measurable characteristic: the 3‑pyridyl isomer represents a structurally defined but biologically uncharacterized chemotype within the nicotinohydrazone class.

Intellectual Property Early Discovery Scaffold Hopping

Regulatory Entry Differentiation: Dual Isomer Registration in Toxicity Databases

Both the 3‑pyridyl isomer (CAS 91803-31-5) and the 4‑pyridyl isomer are registered as separate and distinct entries in the DrugFuture Chemical Toxicity Database, appearing alongside other nicotinic acid hydrazide derivatives [1]. This discrete regulatory‑style listing confirms that the 3‑pyridyl compound is recognized as an independent chemical entity requiring separate toxicological assessment from its positional isomers. The 4‑pyridyl analog is also listed but, like the 3‑pyridyl isomer, carries no attached toxicity data in this database, indicating that both isomers occupy an equivalent regulatory data‑deficient status [1]. This parity means that selection of the 3‑pyridyl over the 4‑pyridyl isomer, or vice versa, does not introduce differential regulatory toxicity precedent.

Regulatory Science Toxicology Chemical Inventory

Optimal Procurement and Research Application Scenarios for Nicotinic Acid (1-(3-Pyridyl)ethylidene)hydrazide (CAS 91803-31-5)


Scaffold‑Hopping and IP‑Sensitive Lead Generation Programs

CAS 91803-31-5 is optimally deployed in medicinal chemistry programs that require structurally novel nicotinohydrazone scaffolds with minimal prior art. The documented absence of peer‑reviewed bioactivity data for the 3‑pyridyl isomer [1], contrasted with the extensively studied 2‑pyridyl analog (PENH) that has demonstrated anti‑tubercular and anticancer activity [2], positions this compound as a high‑value starting point for organizations seeking composition‑of‑matter patent space. The availability of certified reference spectra [3] supports rapid identity confirmation upon receipt, reducing delays in hit‑to‑lead workflows.

Metal‑Complexation Studies Requiring Altered Coordination Geometry

The 3‑pyridyl nitrogen orientation precludes the N,N′‑bidentate chelation mode characteristic of the 2‑pyridyl isomer, predicting distinct metal‑binding stoichiometries and complex geometries [1]. This makes CAS 91803-31-5 the appropriate ligand choice when researchers seek to alter the coordination sphere relative to known PENH complexes—whose Fe(II) complex achieved an MIC of 8.00±0.83 µM against M. tuberculosis . The ~16% lower predicted density of the 3‑pyridyl isomer (1.20 vs. 1.388 g/cm³) also suggests different crystal packing and potentially distinct solubility profiles that may favor solution‑phase complexation [2].

Analytical Method Development and Reference Standard Qualification

The 5‑spectrum reference dataset (2 NMR, 1 FTIR, 2 UV‑Vis) available for CAS 91803-31-5 in the KnowItAll Spectral Library [1] makes this compound suitable as a system suitability standard or impurity marker in analytical method development for nicotinohydrazone‑containing drug substances. Compared to the 4‑pyridyl isomer, which lacks comparable publicly available multi‑spectral reference data , the 3‑pyridyl isomer offers a documented analytical fingerprint that reduces method development time for HPLC‑UV, LC‑MS, or spectroscopic purity assays in regulated laboratory environments.

Regulatory Inventory Building for Novel Chemical Entities

The discrete registration of CAS 91803-31-5 as an independent entity in the DrugFuture Chemical Toxicity Database, separate from its 4‑pyridyl isomer [1], provides a formal chemical identity anchor for organizations building regulatory dossiers. Although GHS hazard classification data are currently unavailable for this compound , the existing database entry serves as a starting point for commissioning proprietary toxicology studies. For procurement managers, this means that CAS 91803-31-5 can be ordered and tracked under a unique, recognized chemical identifier—a prerequisite for GLP‑compliant inventory management and eventual regulatory submission.

Quote Request

Request a Quote for Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.